LogP Differential: N-Ethyl vs. N-Methyl Imidazole Amino Alcohol
The N-ethyl analog (target) exhibits a computed octanol-water partition coefficient (logP) of 1.081, compared to 0.6885 for the N-methyl analog (3-amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol, CAS 1517821-42-9) . This +0.39 logP increment (≈2.5-fold increase in lipophilicity) is consistent with the additional methylene group and directly influences predicted membrane permeability and LogD7.4 behaviour.
| Evidence Dimension | Octanol-water partition coefficient (logP, computed) |
|---|---|
| Target Compound Data | logP = 1.081 |
| Comparator Or Baseline | 3-Amino-1-(1-methyl-1H-imidazol-5-yl)propan-1-ol: logP = 0.6885 |
| Quantified Difference | Δ logP = +0.392 (≈2.5× higher lipophilicity) |
| Conditions | Computed values; target logP from ZINC database; comparator logP from Chemsrc database |
Why This Matters
Procurement decisions for lead-optimization programs often require specific logP ranges to balance solubility and permeability; the 0.39 logP differential is large enough to alter cellular uptake and CYP binding profiles.
- [1] ZINC Database. ZINC87007348 – logP = 1.081. https://zinc.docking.org/substances/ZINC000087007348/ View Source
